tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate
Overview
Description
Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is an organic compound with the chemical formula C17H25FN2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a tert-butyl carbamate group and a 3-fluorobenzyl substituent
Preparation Methods
The synthesis of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(3-fluorobenzyl)piperidin-4-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tert-butyl carbamate group or the fluorine atom on the benzyl ring. .
Scientific Research Applications
Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
Tert-Butyl piperidin-4-ylcarbamate: Lacks the 3-fluorobenzyl group, making it less complex and potentially less active in certain applications.
Tert-Butyl 4-(4-fluorobenzyl)-3-methylpiperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring, which may alter its chemical and biological properties.
Phenylboronic acid: Although structurally different, it shares some reactivity patterns with tert-butyl derivatives and is used in similar synthetic applications .
Biological Activity
tert-Butyl 1-(3-fluorobenzyl)piperidin-4-ylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
- Molecular Formula : C17H25FN2O2
- Molecular Weight : 308.4 g/mol
- Structure : This compound features a piperidine ring substituted with a tert-butyl group and a 3-fluorobenzyl moiety, which is crucial for its biological activity.
Research indicates that compounds similar to this compound often act through various mechanisms, including:
- Inhibition of Kinases : Compounds with similar structures have shown inhibitory effects on kinases such as GSK-3β, which is involved in numerous cellular processes including cell proliferation and survival .
- Antimicrobial Activity : The compound may exhibit antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds structurally related to this compound. These studies employed the agar-well diffusion method against various bacterial strains, yielding the following results:
Compound Type | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
Benzylpiperazine derivatives | E. coli | 11 - 14 | 6 - 12.5 |
Benzylpiperazine derivatives | S. aureus | 9 - 12 | 6 - 12.5 |
Hydrolyzed peptide conjugates | C. albicans | 10 - 29 | 6 - 25 |
These results indicate that compounds with similar structures can exhibit significant antimicrobial activity, suggesting potential therapeutic applications .
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines revealed that certain derivatives of piperidine compounds exhibited selective cytotoxic effects. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HT-22 (neuronal) | >1000 |
Compound B | BV-2 (microglial) | <20 |
These findings suggest that while some derivatives are non-cytotoxic at therapeutic concentrations, others may have significant cytotoxic effects at lower doses .
Case Studies
- GSK-3β Inhibition : A study demonstrated that a related compound exhibited an IC50 value of 8 nM against GSK-3β, indicating potent inhibition which could be leveraged for neuroprotective strategies .
- Antimicrobial Efficacy : Another investigation into a series of benzylpiperazine derivatives showed enhanced antibacterial activity against E. coli and S. aureus, with zone of inhibition values comparable to conventional antibiotics .
Properties
IUPAC Name |
tert-butyl N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-7-9-20(10-8-15)12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFPELRTVKTVHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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